molecular formula C21H23N3O4 B2589558 1-(4-Acetylphenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894016-80-9

1-(4-Acetylphenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2589558
CAS No.: 894016-80-9
M. Wt: 381.432
InChI Key: HZLDNNIZIJWDFI-UHFFFAOYSA-N
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Description

1-(4-Acetylphenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a complex organic compound with potential applications in various scientific fields. This compound features a urea linkage, which is known for its stability under various conditions, making it a valuable candidate for research and industrial applications.

Preparation Methods

The synthesis of 1-(4-Acetylphenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrrolidinone ring: This step involves the reaction of an appropriate amine with a ketone to form the pyrrolidinone ring.

    Attachment of the acetylphenyl group: The acetylphenyl group is introduced through a Friedel-Crafts acylation reaction.

    Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Acetylphenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure the desired reaction pathway.

Scientific Research Applications

1-(4-Acetylphenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where urea derivatives have shown efficacy.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Acetylphenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets. The urea linkage allows it to form stable complexes with enzymes or receptors, potentially inhibiting their activity. The compound may also interact with cellular pathways, modulating biological processes such as signal transduction and gene expression.

Comparison with Similar Compounds

1-(4-Acetylphenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea can be compared with other similar compounds, such as:

    N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide: This compound shares the acetylphenyl group but differs in its overall structure and functional groups.

    1-Ethoxy-4-[(4-ethoxyphenyl)(diiodo)-lambda(4)-tellanyl]benzene: While this compound contains the ethoxyphenyl group, it has a different core structure and chemical properties.

The uniqueness of this compound lies in its specific combination of functional groups and the stability of its urea linkage, which provides distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-acetylphenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-3-28-19-10-8-18(9-11-19)24-13-17(12-20(24)26)23-21(27)22-16-6-4-15(5-7-16)14(2)25/h4-11,17H,3,12-13H2,1-2H3,(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLDNNIZIJWDFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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